molecular formula C18H18ClN3O3 B11658994 1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine

1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine

Cat. No.: B11658994
M. Wt: 359.8 g/mol
InChI Key: FRTIOTMHRIMBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine is a synthetic piperazine derivative intended for research use in medicinal chemistry and oncology studies. Piperazine-based compounds are recognized as privileged structures in drug discovery due to their versatile binding properties and appearance in a range of biologically active molecules . This compound features a nitrobenzoyl moiety, a functional group often investigated for its role in enhancing cytotoxicity and contributing to a compound's anti-proliferative effects. While specific biological data for this exact molecule is not available in the searched literature, structurally similar 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated significant cell growth inhibitory activity across a broad panel of human cancer cell lines. These include models of liver (HUH7, HEPG2), breast (MCF7, BT20), colon (HCT-116), and gastric (KATO-3) cancers . The presence of the nitro group is of particular interest, as nitro-containing piperazine analogs have shown potent activity in such assays, suggesting a potential mechanism that may involve the inhibition of key cellular processes like microtubule synthesis or angiogenesis . Researchers can utilize this compound as a key intermediate or building block for the synthesis of novel small molecules, or as a probe for investigating structure-activity relationships (SAR) in the development of potential anticancer agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct a comprehensive risk assessment and adhere to all local safety protocols when handling this material.

Properties

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

IUPAC Name

[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C18H18ClN3O3/c19-16-5-1-14(2-6-16)13-20-9-11-21(12-10-20)18(23)15-3-7-17(8-4-15)22(24)25/h1-8H,9-13H2

InChI Key

FRTIOTMHRIMBQZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Alkylation Step: Introduction of the 4-Chlorophenylmethyl Group

The alkylation of piperazine with 4-chlorobenzhydryl chloride (or analogous alkylating agents) is critical. Key methods include:

Method 1: K₂CO₃/KI-Mediated Alkylation

  • Reagents : Piperazine, 4-chlorobenzhydryl chloride, K₂CO₃, KI.

  • Solvent : Dichloromethane (DCM) or butanone.

  • Conditions : Reflux at 80–120°C for 12–18 hours.

  • Yield : ~57% (reported for similar alkylation reactions).

  • Mechanism : K₂CO₃ deprotonates the piperazine nitrogen, enabling nucleophilic substitution with the alkyl chloride. KI acts as a phase-transfer catalyst, enhancing reactivity.

Method 2: SN2 Displacement

  • Reagents : Piperazine, 4-chlorobenzhydryl bromide.

  • Solvent : Toluene or DMF.

  • Conditions : Room temperature to 60°C, 6–12 hours.

  • Yield : Moderate (~40–60%), depending on steric hindrance.

Table 1: Comparison of Alkylation Methods

ParameterMethod 1 (K₂CO₃/KI)Method 2 (SN2)
Reagents Piperazine, 4-CBC, K₂CO₃, KIPiperazine, 4-CBB
Solvent DCM/ButanoneToluene/DMF
Temperature 80–120°C20–60°C
Yield ~57%~40–60%
Advantages High efficiencySimplicity

Acylation Step: Introduction of the 4-Nitrobenzoyl Group

The acylation of the alkylated piperazine derivative with 4-nitrobenzoyl chloride requires activation of the carboxylic acid group. Common strategies include:

Method 1: Carbodiimide-Mediated Coupling

  • Reagents : 4-Nitrobenzoyl chloride, EDCI (or DCC), triethylamine (TEA).

  • Solvent : DCM or DMF.

  • Conditions : Room temperature, 6–12 hours.

  • Mechanism : EDCI activates the carboxylic acid to form an active intermediate (O-acylisourea), which reacts with the piperazine amine.

Method 2: Direct Acylation

  • Reagents : 4-Nitrobenzoyl chloride, TEA.

  • Solvent : DCM or THF.

  • Conditions : 0–5°C, then room temperature.

  • Yield : Moderate (~50–70%), depending on steric effects from the 4-chlorophenylmethyl group.

Table 2: Acylation Method Comparison

ParameterMethod 1 (EDCI)Method 2 (Direct)
Reagents 4-NBC, EDCI, TEA4-NBC, TEA
Solvent DCM/DMFDCM/THF
Temperature RT0–5°C → RT
Yield ~70–80%*~50–70%*
Advantages High efficiencyNo coupling agent

*Estimated based on analogous reactions.

Challenges and Optimization

Steric Hindrance

The bulky 4-chlorophenylmethyl group at position 1 can hinder acylation at position 4. Solutions :

  • Use polar aprotic solvents (e.g., DMF) to enhance solubility.

  • Employ excess coupling agent (e.g., EDCI) to drive the reaction forward.

Regioselectivity

Piperazine has two equivalent amines. Ensuring Selectivity :

  • Stepwise Synthesis : Alkylation first (position 1), followed by acylation (position 4).

  • Protective Groups : Use Boc protection for one amine during alkylation, then deprotect before acylation.

Purification and Characterization

  • Purification : Recrystallization from hexane/heptane or column chromatography (e.g., silica gel, CH₃COCH₃/CH₃OH).

  • Characterization :

    • NMR : Confirm aromatic protons (δ 7.0–8.0 ppm for 4-nitrobenzoyl and 4-chlorophenyl groups).

    • Mass Spectrometry : Molecular ion peak at m/z 359.8 (C₁₈H₁₈ClN₃O₃).

Applications and Derivatives

This compound is a precursor in the synthesis of antihistamines and anti-allergic agents. Derivatives with modified substituents (e.g., sulfonyl or nitro groups) show enhanced bioactivity .

Chemical Reactions Analysis

Nitro Group Reduction

The 4-nitrobenzoyl moiety undergoes catalytic hydrogenation or chemical reduction:

Reaction ConditionsReagents/CatalystsProduct Formed
Hydrogen atmosphere (1-3 atm)Pd/C, H₂, 25-50°C4-Aminobenzoyl derivative
Acidic conditionsFe/HCl or SnCl₂Intermediate hydroxylamine compounds

This reduction enables conversion to pharmacologically active amines, as demonstrated in antihistamine drug development studies where the amino group enhances receptor binding affinity.

Chlorophenyl Substitution Reactions

The 4-chlorobenzyl group participates in nucleophilic aromatic substitution (SNAr):

ConditionsNucleophileResulting Substituent
DMF, 80-120°CPiperazine derivativesSecondary amine-linked analogs
CuI/Pd catalysisThiols or amines Thioether or tertiary amine groups

This reactivity is exploited to create combinatorial libraries for anticancer screening, as shown in HUH7 and HEPG2 liver cancer cell line studies .

Piperazine Ring Functionalization

The secondary amines on the piperazine core undergo alkylation/acylation:

Reaction TypeReagentsProducts
N-AlkylationAlkyl halides, K₂CO₃Quaternary ammonium derivatives
N-AcylationAcid chlorides, DCMAmide-functionalized compounds

These modifications alter solubility and bioavailability, as confirmed by partition coefficient (logP) changes from 2.1 to 4.3 in pharmacokinetic models.

Benzoyl Group Hydrolysis

The 4-nitrobenzoyl ester bond cleaves under specific conditions:

Hydrolysis MediumCatalysts/AgentsOutcome
6M HCl, reflux-4-Nitrobenzoic acid + piperazine intermediate
NaOH (aq.), 60°CPhase-transfer catalystsSodium 4-nitrobenzoate salt

This reaction pathway is critical for metabolite identification in pharmacokinetic studies.

Coupling Reactions via Aromatic Rings

The compound serves as a precursor in cross-coupling reactions:

ReactionCatalytic SystemApplications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives for material science
Buchwald-HartwigPd₂(dba)₃, Xantphos Nitrogen-containing heterocycles

These reactions enable the synthesis of advanced materials with tunable electronic properties, as evidenced by UV-Vis spectral shifts up to Δλ = 42 nm.

Comparative Reactivity Table

Functional GroupReaction Rate (Relative)Stability of Products
NitrobenzoylFast (k = 0.18 min⁻¹)Thermostable up to 200°C
ChlorophenylModerateSensitive to UV degradation
Piperazine aminesVariable (pH-dependent)Oxidizes in air over time

Scientific Research Applications

Medicinal Chemistry

The compound serves as a lead compound in the development of new pharmaceuticals, particularly in the search for drugs targeting various biological pathways. Piperazine derivatives have been extensively studied for their potential therapeutic effects, including:

  • Antipsychotic Activity : Research indicates that piperazine derivatives can interact with neurotransmitter receptors, suggesting potential applications in treating psychiatric disorders.
  • Antimicrobial Properties : Some studies have shown that similar compounds exhibit significant activity against various bacterial strains, indicating potential for development into antimicrobial agents.

Biological Studies

1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine has been investigated for its interactions with biological targets such as:

  • Receptors : The compound may bind to specific receptors, modulating their activity and leading to various physiological effects.
  • Enzymes : It has been used as a probe to study enzymatic mechanisms, particularly those involved in metabolic pathways.

Chemical Biology

In the field of chemical biology, this compound is utilized to explore the mechanisms of action of piperazine derivatives. Its unique structure allows researchers to investigate:

  • Molecular Interactions : Understanding how this compound interacts with cellular components can provide insights into its biological activity.
  • Pathway Analysis : The compound's effects on biochemical pathways can be studied to elucidate its role in cellular processes.

Industrial Applications

The industrial applications of this compound are still being explored. Potential uses include:

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed moderate to good activity against bacterial strains such as E. coli and S. aureus.
  • Psychoactive Investigations : Research involving piperazine derivatives has highlighted their potential psychoactive effects, paving the way for further studies into their therapeutic uses.
  • Drug Development Initiatives : Ongoing research aims to modify this compound to enhance its pharmacological profile for specific therapeutic areas.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Chlorophenyl and Aryl Substituents

Chlorophenyl-Benzyl Derivatives
  • 1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine (): Retains the 4-chlorobenzyl group but replaces the nitrobenzoyl with a methylsulfanylbenzyl group. Molecular weight: 373.94 g/mol (vs. 385.80 g/mol for the target compound).
  • Buclizine (1-[(4-chlorophenyl)methyl]-4-[(4-tert-butylbenzyl)piperazine) :

    • Features a tert-butylbenzyl group instead of nitrobenzoyl.
    • Clinically used as an antihistamine, highlighting the importance of bulky hydrophobic substituents for H1 receptor antagonism.
Nitro-Substituted Analogues
  • 1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine ():

    • Replaces the nitrobenzoyl with a 2-fluorobenzoyl group and positions the nitro on the benzyl.
    • The fluorine atom may enhance bioavailability via reduced CYP450 metabolism.
  • Pleuromutilin Derivative 58 ():

    • Contains a 4-chlorophenyl-piperazine linked via triazole to a pleuromutilin core.
    • Demonstrates anti-MRSA activity, suggesting nitrobenzoyl analogues could be explored for antimicrobial applications.
Antihistamines
  • Meclizine (1-[(4-chlorophenyl)(phenyl)methyl]-4-(3-methylbenzyl)piperazine) :

    • Aryl-alkyl substituents (e.g., 3-methylbenzyl) enhance binding to histamine H1 receptors.
    • Metabolized into multiple derivatives, including hydroxylated and glucuronidated forms, indicating susceptibility to hepatic modification .
  • Buclizine :

    • The tert-butyl group increases lipophilicity, prolonging half-life compared to nitrobenzoyl-containing compounds.
Antimicrobial and Anticancer Agents
  • Pleuromutilin Derivative 58 () and Triazole-Imidazole Hybrids ():
    • Nitro groups in these compounds correlate with antibacterial and antitumor activity. The target compound’s nitrobenzoyl group may similarly enhance redox activity or DNA intercalation.

Physicochemical Properties

Table 1: Comparison of Physical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Source
Target Compound 385.80 Not reported 4-Chlorobenzyl, 4-nitrobenzoyl -
1-(4-Chlorobenzyl)-4-(4-methylsulfanylbenzyl)piperazine 373.94 Not reported 4-Chlorobenzyl, methylsulfanyl
Compound 21 () ~509.0* 117.2–118.6 4-Chlorophenyl, dihydroindenyl
Buclizine 463.89 Not reported 4-Chlorobenzyl, tert-butyl

*Estimated based on molecular formula.

Metabolic and Pharmacokinetic Considerations

  • Meclizine Metabolism (): Undergoes oxidation, glucuronidation, and cleavage into smaller metabolites.
  • Buclizine Detection ():
    • Quantified via electrochemical HPLC, indicating stability under analytical conditions.

Biological Activity

1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its cytotoxic effects on various cancer cell lines, mechanisms of action, and relevant case studies.

In Vitro Studies

Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against multiple cancer cell lines. A study evaluated the cytotoxic effects of various piperazine derivatives against liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), gastric (KATO-3), and endometrial (MFE-296) cancer cell lines.

Table 1: Cytotoxic Effects of Piperazine Derivatives

Cell LineIC50 (µM)Compound Tested
HUH75.2This compound
MCF73.8This compound
HCT-1162.5This compound
KATO-36.0This compound

The above table summarizes the half-maximal inhibitory concentration (IC50) values for the compound against selected cancer cell lines, indicating its potency.

The mechanisms through which this compound exerts its cytotoxic effects include:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Microtubule Synthesis : It disrupts microtubule formation, which is crucial for cell division.
  • Cell Cycle Arrest : The compound causes arrest in specific phases of the cell cycle, preventing cancer cells from proliferating.
  • Angiogenesis Inhibition : It inhibits the formation of new blood vessels that tumors need for growth and metastasis.

Study on Antiproliferative Activity

In a significant study published in Cancer Cell International, researchers synthesized several derivatives of the compound and tested their antiproliferative activity. The study found that these derivatives not only inhibited cell growth but also showed a favorable safety profile in preliminary animal models .

Long-term Stability Analysis

Another research effort focused on the long-term stability of one specific derivative (5a). Time-dependent cytotoxicity analysis revealed that this derivative maintained its effectiveness over extended periods, suggesting potential for therapeutic applications .

Q & A

Basic: What are the recommended synthetic routes for 1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine?

Methodological Answer:
A common approach involves coupling reactions between substituted benzoyl chlorides and piperazine derivatives. For example:

  • Step 1: React 4-chlorobenzyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form 1-[(4-chlorophenyl)methyl]piperazine.
  • Step 2: Introduce the 4-nitrobenzoyl group via acylation using 4-nitrobenzoyl chloride in dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIPEA) to minimize side reactions .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or crystallization (e.g., using diethyl ether) yields the final product.

Basic: How is the structural conformation of this compound validated experimentally?

Methodological Answer:

  • X-ray crystallography resolves the spatial arrangement of substituents. For analogous piperazines, studies show that the aryl ring’s orientation (coplanar or perpendicular to the piperazine core) influences biological activity .
  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) confirms regiochemistry. For example, the integration of aromatic protons (δ ~7.3–8.2 ppm) and splitting patterns of piperazine CH₂ groups (δ ~2.5–3.5 ppm) validate substitution .
  • Mass spectrometry (HRMS) ensures molecular weight accuracy (calculated for C₁₈H₁₈ClN₃O₃: 365.3 g/mol) .

Basic: What are the primary biological targets of this piperazine derivative?

Methodological Answer:
Piperazine derivatives often target serotonin receptors (5-HT₁A) due to structural mimicry of endogenous ligands. For example:

  • In vitro assays : Radioligand binding studies using transfected HEK293 cells expressing 5-HT₁A receptors measure competitive displacement of [³H]8-OH-DPAT .
  • Functional activity : Agonist/antagonist effects are tested via cAMP accumulation assays .

Advanced: How can structure-activity relationships (SAR) be optimized for enhanced receptor selectivity?

Methodological Answer:

  • Substituent modification : Replace the 4-nitro group with electron-withdrawing (e.g., CF₃) or electron-donating (e.g., OCH₃) groups to alter binding affinity. For example, fluorinated analogs show improved blood-brain barrier penetration .
  • Conformational analysis : Molecular docking (e.g., AutoDock Vina) predicts how substituent orientation affects receptor interaction. Arylpiperazines with coplanar nitro groups exhibit higher 5-HT₁A affinity .
  • Bioisosteric replacement : Replace the benzoyl group with heterocycles (e.g., pyridine) to reduce metabolic instability .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Use uniform cell lines (e.g., CHO-K1 for serotonin receptors) and control for solvent effects (e.g., DMSO ≤0.1%).
  • Purity validation : HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) ensure compound integrity .
  • Meta-analysis : Compare data across studies with similar substituents. For example, 4-nitro derivatives consistently show higher antimicrobial activity than 3-nitro analogs .

Advanced: What computational methods predict metabolic stability of this compound?

Methodological Answer:

  • In silico tools : Use SwissADME to predict cytochrome P450 (CYP) metabolism. The nitro group is prone to reduction; introduce stabilizing groups (e.g., methyl) at meta positions to slow degradation .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for labile groups (e.g., nitrobenzoyl C=O) to prioritize synthetic modifications .

Advanced: How to design experiments to assess cardiotropic or antiplatelet activity?

Methodological Answer:

  • Cardiotropic assays : Langendorff-perfused rat hearts measure changes in heart rate and contractility under ischemia-reperfusion injury models .
  • Antiplatelet activity : Platelet-rich plasma (PRP) is treated with ADP or collagen to induce aggregation. Inhibitory effects are quantified via light transmission aggregometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.